D-altrono-1,4-lactone
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Overview
Description
D-altrono-1,4-lactone is an organic compound with the molecular formula C6H10O6. It is a carbohydrate-based lactone, specifically an aldonolactone, which contains a five-membered lactone ring. This compound is a white to off-white solid at room temperature and is soluble in water. It is known for its stability in aqueous solutions but can hydrolyze under alkaline conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-altrono-1,4-lactone can be synthesized through the selective oxidation of unprotected aldoses. One common method involves the use of bromine as an oxidizing agent. The reaction typically yields the thermodynamically stable five-membered lactone (γ-lactone) form . Another method involves the dehydrogenation of unprotected or partially protected alditols and aldoses using a transition metal complex in the presence of a hydrogen acceptor .
Industrial Production Methods: Industrial production of this compound often employs aerobic oxidation of unprotected aldoses over heterogeneous catalysts such as palladium on carbon (Pd/C) or gold on carbon (Au/C). These methods are favored for their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: D-altrono-1,4-lactone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like chromium (VI) compounds or DMSO-based oxidizing systems.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as its corresponding alcohols, acids, and esters .
Scientific Research Applications
D-altrono-1,4-lactone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which D-altrono-1,4-lactone exerts its effects involves its interaction with specific enzymes and molecular targets. For instance, it can act as a substrate for lactonase enzymes, which catalyze the hydrolysis of the lactone ring to form the corresponding hydroxy acid . This interaction is crucial in various metabolic pathways, including those involved in the biosynthesis of ascorbic acid (vitamin C) in plants and microorganisms .
Comparison with Similar Compounds
D-altrono-1,4-lactone can be compared with other similar carbohydrate-based lactones, such as:
D-arabinono-1,4-lactone: Similar in structure but differs in the arrangement of hydroxyl groups.
D-glucono-1,4-lactone: Another aldonolactone with a six-membered ring, commonly used in food and pharmaceutical industries.
L-fucono-1,4-lactone: Known for its role in the metabolism of L-fucose in various organisms.
The uniqueness of this compound lies in its specific structural configuration and its stability under various conditions, making it a valuable compound for diverse applications in research and industry .
Properties
CAS No. |
83602-36-2 |
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Molecular Formula |
C6H10O6 |
Molecular Weight |
178.14 g/mol |
IUPAC Name |
(3S,4S,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one |
InChI |
InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4+,5-/m1/s1 |
InChI Key |
SXZYCXMUPBBULW-MGCNEYSASA-N |
Isomeric SMILES |
C([C@H]([C@@H]1[C@H]([C@@H](C(=O)O1)O)O)O)O |
Canonical SMILES |
C(C(C1C(C(C(=O)O1)O)O)O)O |
Origin of Product |
United States |
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